molecular formula C19H24N4O4S B2790578 Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate CAS No. 403728-08-5

Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate

Cat. No. B2790578
CAS RN: 403728-08-5
M. Wt: 404.49
InChI Key: FHMJHUAOMNMMQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, which this compound is a part of, has been a significant target in medicinal chemistry . Quinazolin-4 (3H)-one, a core structure in this compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, which is a nitrogen-containing heterocycle . The quinazoline ring is substituted with various functional groups, including a piperazine ring and a propyl group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of ethyl 4-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperazine-1-carboxylate involves the Biginelli reaction, a versatile method for constructing highly functionalized heterocycles. Researchers have explored its potential as a scaffold for drug development . The compound’s structural features make it an interesting candidate for further optimization and evaluation against various diseases.

Antiviral Activity

Compounds containing five-membered heteroaryl amines, structurally related to Oprea1_280769, have demonstrated antiviral activity. These derivatives were effective against viruses such as Newcastle disease virus, comparable to the commercial drug Ribavirin . Oprea1_280769’s antiviral properties warrant exploration.

Antitubercular Activity

Researchers have synthesized derivatives derived from pyridine and indole, similar to Oprea1_280769, and evaluated their in vitro antitubercular activity. These compounds showed promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . Investigating Oprea1_280769’s efficacy against tuberculosis could be valuable.

Structural Diversity and Pharmacological Exploration

Given the structural diversity achievable through the Biginelli reaction, Oprea1_280769 represents a building block for designing novel compounds. Researchers can explore its pharmacological effects, potentially uncovering new therapeutic targets.

properties

IUPAC Name

ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-7-23-17(25)14-6-5-13(12-15(14)20-18(23)28)16(24)21-8-10-22(11-9-21)19(26)27-4-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJHUAOMNMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)OCC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate

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